molecular formula C12H22N4 B13483628 3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

Cat. No.: B13483628
M. Wt: 222.33 g/mol
InChI Key: AJTVVONXDKYCKE-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidin-3-ylmethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, methyl, and pyrrolidin-3-ylmethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base, while pyrrolidin-3-ylmethyl groups can be introduced using pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can yield various substituted triazoles.

Scientific Research Applications

3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Inhibition or Activation of Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the tert-butyl, methyl, and pyrrolidin-3-ylmethyl groups.

    3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the pyrrolidin-3-ylmethyl group.

    3-(tert-butyl)-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole: Similar structure with a different position of the pyrrolidinyl group.

Uniqueness

3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-tert-butyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)7-9-5-6-13-8-9/h9,13H,5-8H2,1-4H3

InChI Key

AJTVVONXDKYCKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)CC2CCNC2)C

Origin of Product

United States

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